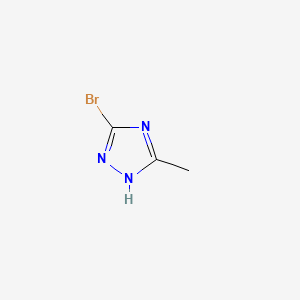

3-Bromo-5-methyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTIGKUJWSEHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181133 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26557-90-4 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026557904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methyl-1H-1,2,4-triazole

CAS Number: 26557-90-4

This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-1H-1,2,4-triazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines synthetic approaches and key reactions, and explores its applications in medicinal chemistry, supported by experimental data and methodologies.

Chemical and Physical Properties

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and one bromine atom. Its structure allows for versatile chemical modifications, making it a valuable scaffold in the synthesis of a wide range of biologically active molecules.

| Property | Value |

| CAS Number | 26557-90-4[1] |

| Molecular Formula | C₃H₄BrN₃[1] |

| Molecular Weight | 161.99 g/mol [1] |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Room Temperature |

Synthesis and Reactivity

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

The bromine atom at the 3-position of the triazole ring serves as a versatile functional handle for further molecular elaboration, particularly through cross-coupling reactions.

Key Experimental Protocols:

1. Suzuki-Miyaura Cross-Coupling Reaction:

This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 3-position.

-

General Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Chan-Evans-Lam (CEL) N-Arylation:

The NH proton of the triazole ring can be arylated using arylboronic acids in a copper-catalyzed reaction.

-

General Procedure:

-

Combine this compound (1 equivalent), an arylboronic acid (1.2-2 equivalents), a copper catalyst such as Cu(OAc)₂ (10-50 mol%), and a base (e.g., pyridine, triethylamine, or DBU, 2-3 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol.

-

The reaction is often carried out in the presence of a ligand like 1,10-phenanthroline and under an atmosphere of air or oxygen.

-

Stir the mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography.

-

Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications. This compound serves as a crucial starting material for the synthesis of novel drug candidates.

Workflow for Drug Discovery:

Caption: Drug discovery workflow utilizing this compound.

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Many 1,2,4-triazole-containing compounds exhibit potent anticancer activity. For instance, Letrozole and Anastrozole are aromatase inhibitors used in the treatment of breast cancer. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.

-

Antifungal: The triazole class of antifungals, such as fluconazole and itraconazole, are widely used in clinical practice. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

-

Antibacterial and Antiviral: Various 1,2,4-triazole derivatives have shown promise as antibacterial and antiviral agents.

Mechanism of Action - Antifungal Activity:

A key signaling pathway inhibited by many 1,2,4-triazole-based antifungal agents is the ergosterol biosynthesis pathway.

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

Conclusion

This compound is a highly valuable and versatile building block in the field of chemical and pharmaceutical research. Its reactivity, particularly in cross-coupling reactions, allows for the straightforward synthesis of diverse libraries of compounds for drug discovery and development. The proven track record of the 1,2,4-triazole scaffold in approved drugs highlights the potential of derivatives of this compound to yield novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding for researchers to explore the full potential of this important chemical entity.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-5-methyl-1H-1,2,4-triazole. As a substituted triazole, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its physical characteristics is crucial for its application in synthesis, formulation, and biological screening.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The "1H" designation indicates that the hydrogen atom is located on a nitrogen atom within the triazole ring. This compound can exist in tautomeric forms, a common feature of substituted triazoles.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 26557-90-4 | [1][2] |

| Molecular Formula | C₃H₄BrN₃ | [1][2] |

| Molecular Weight | 161.99 g/mol | [1][2] |

| InChI | InChI=1S/C3H4BrN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | [3] |

| InChIKey | BMTIGKUJWSEHHI-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=NC(=N[NH]1)Br | [1] |

| Physical Form | Solid |[3] |

The tautomeric equilibrium of this compound is a critical aspect of its chemical behavior, influencing its reactivity and intermolecular interactions. The two primary tautomers are illustrated below.

Caption: Tautomeric forms of this compound.

Physicochemical Properties

Quantitative data on the physical properties of this compound are sparse in peer-reviewed literature. The following table summarizes available data and provides values for the parent 1,2,4-triazole for context.

Table 2: Physical Properties of this compound

| Property | Value | Notes | Citation |

|---|---|---|---|

| Melting Point | Not experimentally reported | The N-methylated isomer (CAS 56616-91-2) has a predicted melting point of 30.84 °C. | [4] |

| Boiling Point | Not experimentally reported | A predicted boiling point for an isomer is 255.9 °C. | [5] |

| Water Solubility | Not experimentally reported | Parent 1,2,4-triazole is soluble in water. The N-methylated isomer has a predicted water solubility of 58882.1 mg/L. | [4] |

| pKa (acidic, NH) | Not experimentally reported | The parent 1,2,4-triazole has a pKa of 10.26 for the N-H proton. | [6] |

| pKa (basic, N) | Not experimentally reported | The pKa of the conjugate acid of 1,2,4-triazole is 2.45. | [6] |

| logP (XLogP3) | 1.4 | Computationally predicted value. |[1] |

Spectroscopic Data

Spectroscopic data is essential for structural confirmation and purity assessment. While full spectra for this specific compound are not widely published, characteristic features can be predicted based on its structure and data from analogous compounds.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Notes | Citation |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion [M]+: m/z ≈ 161/163 | The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will result in two peaks of nearly equal intensity. The NIST library reports a top peak at m/z 161. | [1] |

| ¹H NMR | Not experimentally reported | Expected signals: A singlet for the methyl (CH₃) group (approx. δ 2.0-2.5 ppm) and a broad singlet for the N-H proton (variable, could be >10 ppm). | |

| ¹³C NMR | Not experimentally reported | Expected signals: A signal for the methyl carbon (approx. δ 10-15 ppm) and two distinct signals for the aromatic triazole ring carbons (C-Br and C-CH₃) in the range of δ 140-160 ppm. |

| Infrared (IR) Spectroscopy | Not experimentally reported | Expected characteristic bands: A very strong, broad N-H stretching band (approx. 3200-2400 cm⁻¹). C-H stretching from the methyl group (approx. 2900-3000 cm⁻¹). Ring stretching (C=N, N-N) vibrations in the fingerprint region (approx. 1600-1100 cm⁻¹). |[7] |

Experimental Workflows and Protocols

The determination of the physicochemical and spectroscopic properties of a compound like this compound follows a standardized workflow.

Caption: General experimental workflow for compound characterization.

Detailed Methodologies

A. Melting Point Determination (Capillary Method) This protocol is standard for determining the melting range of a solid crystalline compound.[8]

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a BÜCHI B-545 or similar device).

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

B. pKa Determination (Potentiometric Titration) This method is used to determine the acidity or basicity of a substance in solution.[9][10]

-

Solution Preparation: Accurately weigh the triazole compound and dissolve it in a suitable solvent system (e.g., a 50% v/v dioxane-water mixture) to a known concentration (e.g., 0.01 M). Maintain a constant ionic strength using a background electrolyte like 0.10 M NaCl.

-

Titration Setup: Place the solution in a thermostated vessel (e.g., at 25.0 ± 0.1 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), depending on whether the basic or acidic pKa is being measured. Add the titrant in small, precise increments.

-

Data Collection: Record the pH meter reading (or millivolts) after each addition of titrant, allowing the reading to stabilize.

-

Calculation: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, specialized software (e.g., PKAS) can be used to calculate the protonation constants from the titration curve.[9][10]

C. Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[11] Ensure the sample is fully dissolved; if any solid particles remain, filter the solution through a pipette with a small glass wool plug into the NMR tube.[12]

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H and ¹³C spectra using standard parameters. An internal standard such as tetramethylsilane (TMS) is typically used for chemical shift calibration.

-

Analysis: Process the resulting Free Induction Decay (FID) to obtain the spectrum. Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7] Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=N).

-

References

- 1. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 26557-90-4 CAS MSDS (1H-1,2,4-Triazole, 3-bromo-5-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 26557-90-4 [sigmaaldrich.com]

- 4. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 56616-91-2 CAS MSDS (3-bromo-1-methyl-1,2,4-triazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 9. orientjchem.org [orientjchem.org]

- 10. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

3-Bromo-5-methyl-1H-1,2,4-triazole chemical structure

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The 1,2,4-triazole scaffold is a core component of numerous FDA-approved pharmaceuticals, recognized for its broad range of biological activities, including antifungal and anticancer properties. This document details the chemical structure, physicochemical properties, potential synthetic routes, and key applications of this compound, with a focus on its utility as a versatile building block in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent functionalization are provided, alongside graphical representations of its chemical logic and biological mechanism of action.

Chemical Structure and Properties

This compound is an aromatic five-membered heterocycle containing three nitrogen atoms, substituted with a bromine atom and a methyl group.

Tautomerism

Like many substituted 1,2,4-triazoles, this compound can exist in different tautomeric forms. The proton on the triazole ring can be located on the N1 or N2 nitrogen atoms, leading to an equilibrium between the 1H and 2H tautomers. The 4H tautomer is also a possibility, though the relative stability and prevalence of each form can be influenced by the solvent, temperature, and solid-state packing forces.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physicochemical properties for this compound is presented below. Note that while mass spectrometry data is available, detailed experimental NMR and IR data are not readily found in peer-reviewed literature and must be determined empirically.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-3-methyl-1H-1,2,4-triazole | [1] |

| CAS Number | 26557-90-4 | [1] |

| Molecular Formula | C₃H₄BrN₃ | [1] |

| Molecular Weight | 161.99 g/mol | [1] |

| Exact Mass | 160.95886 Da (Computed) | [1] |

| Physical Form | Solid | |

| XLogP3 (Computed) | 1.4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Major MS Peaks (m/z) | 161 (Molecular Ion) | [1] |

Experimental Protocols

Proposed Synthesis via Sandmeyer Reaction

Caption: Plausible synthetic workflow for this compound.

Protocol:

-

Diazotization: Dissolve 3-Amino-5-methyl-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess). Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, ~1.2 eq) in aqueous HBr.

-

Add the cold diazonium salt solution from step 2 to the CuBr mixture portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize by carefully adding a base (e.g., NaOH or Na₂CO₃ solution) until the pH is basic.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

Application in N-Arylation via Chan-Evans-Lam Coupling

The bromine atom on the triazole ring makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives. The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed method for forming C-N bonds, which is advantageous due to its mild, often room-temperature conditions conducted in the presence of air.

Protocol: (Adapted from arylation of 3-bromo-1H-1,2,4-triazole)

-

Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), copper(II) acetate (Cu(OAc)₂, 0.5 eq), and 4 Å molecular sieves.

-

Evacuate and backfill the vial with oxygen (an O₂ balloon is sufficient).

-

Add anhydrous dichloromethane (DCM) as the solvent, followed by the base 1,8-Diazabicycloundec-7-ene (DBU, 3.0 eq).

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the N-arylated triazole product.

Role in Drug Development: Mechanism of Action

The 1,2,4-triazole core is a key pharmacophore in many therapeutic agents. Its biological activity often stems from the ability of one of the ring's nitrogen atoms (typically N4) to coordinate with the heme iron atom within the active site of cytochrome P450 enzymes. This interaction leads to potent and selective enzyme inhibition.

Example: Aromatase Inhibition for Breast Cancer Therapy

A prominent example is the mechanism of aromatase inhibitors (AIs) like Letrozole, which contains a 1,2,4-triazole moiety. Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol). In postmenopausal women, this peripheral conversion is the main source of estrogen, which can fuel the growth of hormone receptor-positive breast cancers.

Letrozole acts as a competitive inhibitor, where its triazole ring binds to the heme group of the aromatase enzyme, blocking its active site and preventing it from metabolizing its androgen substrates. This leads to a systemic reduction in estrogen levels, thereby depriving cancer cells of their primary growth signal.

Caption: Mechanism of action for 1,2,4-triazole based aromatase inhibitors.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its structure allows for straightforward functionalization, particularly through modern cross-coupling methodologies, to generate diverse chemical libraries for screening. The established role of the 1,2,4-triazole scaffold in potent enzyme inhibition provides a strong rationale for its continued exploration in drug discovery programs targeting cancers, fungal infections, and other diseases. This guide provides foundational data and protocols to support such research endeavors.

References

3-Bromo-5-methyl-1H-1,2,4-triazole molecular weight

An In-depth Technical Guide on the Molecular Weight of 3-Bromo-5-methyl-1H-1,2,4-triazole

This guide provides a detailed breakdown of the molecular weight of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Formula and Structure

The chemical formula for this compound is C₃H₄BrN₃.[1] This formula indicates that each molecule of the compound contains three carbon atoms, four hydrogen atoms, one bromine atom, and three nitrogen atoms.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are:

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of N atoms × Atomic weight of N)

= (3 × 12.011) + (4 × 1.008) + (1 × 79.904) + (3 × 14.007) = 36.033 + 4.032 + 79.904 + 42.021 = 161.99 g/mol [1]

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clarity and ease of comparison.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 3 | 12.011 | 36.033 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | 161.99 |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Detailed Methodology for Mass Spectrometry:

-

Sample Preparation: A small, pure sample of this compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer where it is vaporized and then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acceleration: The resulting ions are accelerated by an electric field to give them all the same kinetic energy.

-

Deflection: The ions then pass through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.

-

Detection: A detector measures the m/z ratio and the relative abundance of the deflected ions.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]+, from which the molecular weight can be determined. The isotopic distribution pattern, particularly the characteristic M and M+2 peaks for bromine, can confirm the presence and number of bromine atoms.

Visualization of the Calculation Workflow

The logical relationship for the calculation of the molecular weight is illustrated in the following diagram:

References

- 1. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. byjus.com [byjus.com]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Bromo-5-methyl-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of the available solubility data for 3-Bromo-5-methyl-1H-1,2,4-triazole. The content is tailored for researchers, scientists, and professionals in drug development, offering a structured presentation of data, detailed experimental protocols, and visual diagrams to elucidate key processes.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility is crucial for various applications, including reaction kinetics, purification, formulation development, and bioavailability studies. This guide synthesizes the currently available, albeit limited, solubility information for this compound and provides a general methodology for its experimental determination.

Data Presentation

Quantitative solubility data for this compound is sparse in publicly accessible literature. The following tables summarize the available predicted aqueous solubility data. No experimental data for its solubility in various organic solvents at different temperatures was found in the reviewed literature.

Table 1: Predicted Aqueous Solubility of this compound

| Parameter | Value | Method/Source |

| Water Solubility | 58882.1 mg/L | EPA T.E.S.T. (Prediction) |

| log₁₀(Water Solubility in mol/L) | -1.86 | Crippen Method (Prediction)[1] |

Note: The data presented in Table 1 are based on computational predictions and should be used as an estimation. Experimental verification is highly recommended.

Based on the general solubility characteristics of the parent compound, 1H-1,2,4-triazole, which is known to be soluble in water and polar organic solvents, a qualitative solubility profile for this compound can be inferred. The introduction of a bromine atom and a methyl group will influence the polarity and intermolecular interactions, potentially altering the solubility profile compared to the unsubstituted triazole.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found, a widely accepted and robust method for determining the solubility of solid compounds in various solvents is the isothermal equilibrium method. The following protocol is a generalized procedure that can be adapted for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at various temperatures.

Materials and Apparatus:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate)

-

Analytical balance (±0.0001 g)

-

Isothermal shaker or magnetic stirrer with temperature control (±0.1 K)

-

Thermostatic water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Calibrated flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a series of sealed vials for each desired temperature.

-

Ensure there is undissolved solid present in each vial to confirm saturation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker or a temperature-controlled water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent at the given temperature, expressed in units such as mg/mL, mol/L, or as a mole fraction.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: Key factors that influence the solubility of a compound.

References

Spectroscopic and Synthetic Profile of 3-Bromo-5-methyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for the heterocyclic compound 3-Bromo-5-methyl-1H-1,2,4-triazole. Due to a notable absence of experimentally derived NMR and IR spectra in publicly accessible literature, this document presents a combination of confirmed mass spectrometry data and theoretically estimated NMR and IR characteristics. These estimations are based on the analysis of structurally similar 1,2,4-triazole derivatives. Additionally, detailed, adaptable protocols for its synthesis and spectroscopic analysis are provided to facilitate further research and application in medicinal chemistry and materials science.

Core Data Presentation

The following tables summarize the available and estimated quantitative spectral data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | PubChem[1] |

| Molecular Weight | 161.99 g/mol | PubChem[1] |

| Exact Mass | 160.95886 Da | PubChem[1] |

| Major m/z Peaks | 161 (Top Peak), 163 (2nd Highest) | PubChem[1] |

Table 2: Estimated ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.5 - 15.0 | broad singlet | 1H | N-H | The N-H proton of the triazole ring is expected to be a broad signal. |

| ~2.3 - 2.5 | singlet | 3H | -CH₃ | The methyl group protons are expected to appear as a singlet. |

Table 3: Estimated ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment | Notes |

| ~155 - 160 | C5-CH₃ | The carbon atom attached to the methyl group. |

| ~140 - 145 | C3-Br | The carbon atom attached to the bromine atom is expected to be significantly shifted. |

| ~10 - 15 | -CH₃ | The methyl carbon. |

Table 4: Estimated IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3100 - 3200 | Medium | N-H Stretch | Characteristic of the N-H bond in the triazole ring. |

| ~2900 - 3000 | Weak | C-H Stretch (aliphatic) | Corresponding to the methyl group. |

| ~1560 - 1600 | Medium | C=N Stretch | Typical for the triazole ring. |

| ~1300 - 1400 | Medium | C-N Stretch | Associated with the triazole ring structure. |

| ~600 - 700 | Strong | C-Br Stretch | The carbon-bromine bond vibration. |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound. These are generalized procedures based on the synthesis of similar triazole compounds and may require optimization.

Synthesis of this compound

This procedure is adapted from methods for the bromination of substituted triazoles.

Materials:

-

3-Methyl-1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-Methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -2 to 16 ppm.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz or higher field spectrometer. Use a proton-decoupled pulse sequence.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Caption: Synthesis to Analysis Logical Flow.

References

Crystal Structure Analysis of 3-Bromo-5-methyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the crystal structure of substituted bromo-methyl-1H-1,2,4-triazole derivatives. While a specific crystal structure for 3-Bromo-5-methyl-1H-1,2,4-triazole is not publicly available in crystallographic databases as of the latest search, this document presents a comprehensive analysis of a closely related compound, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one , to serve as a representative example for researchers in the field. The structural data and experimental protocols provided for this analog offer valuable insights into the molecular geometry, intermolecular interactions, and crystal packing of this class of compounds.

The 1,2,4-triazole moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting antifungal, antiviral, and anticancer properties. Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.

Data Presentation: Crystallographic Data for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one

The following tables summarize the key crystallographic data and refinement details for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.[1][2]

Table 1: Crystal Data and Structure Refinement [1][2]

| Parameter | Value |

| Empirical Formula | C₅H₉BrN₄O |

| Formula Weight | 221.07 g/mol |

| Temperature | 233 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Dimensions | |

| a | 15.1993 (6) Å |

| b | 6.9377 (4) Å |

| c | 7.8771 (7) Å |

| α | 90° |

| β | 93.869 (3)° |

| γ | 90° |

| Volume | 828.73 (9) ų |

| Z | 4 |

| Density (calculated) | 1.772 Mg/m³ |

| Absorption Coefficient | 4.91 mm⁻¹ |

| F(000) | 440 |

| Crystal Size | 0.09 x 0.08 x 0.07 mm |

| Theta range for data collection | 2.6° to 25.1° |

| Reflections collected | 2310 |

| Independent reflections | 806 [R(int) = 0.034] |

| Completeness to theta = 25.1° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 806 / 6 / 75 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I>2sigma(I)] | R1 = 0.028, wR2 = 0.065 |

| R indices (all data) | R1 = 0.032, wR2 = 0.066 |

| Largest diff. peak and hole | 0.50 and -0.44 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Br1-C3 | 1.884 (3) |

| O1-C5 | 1.221 (3) |

| N1-C5 | 1.383 (3) |

| N1-N2 | 1.402 (3) |

| N1-C1 | 1.465 (3) |

| N2-C3 | 1.309 (3) |

| N4-C5 | 1.393 (3) |

| N4-C3 | 1.395 (3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| C5-N1-N2 | 112.5 (2) |

| C3-N2-N1 | 104.2 (2) |

| N2-C3-N4 | 109.5 (2) |

| C5-N4-C3 | 110.3 (2) |

| O1-C5-N1 | 124.9 (3) |

| O1-C5-N4 | 125.4 (3) |

| N1-C5-N4 | 109.7 (2) |

| Torsion Angle | **Value (°) ** |

| C5-N1-N2-C3 | -0.1 (3) |

| N1-N2-C3-N4 | 0.1 (3) |

| N2-C3-N4-C5 | -0.1 (3) |

| C3-N4-C5-N1 | 0.1 (3) |

Experimental Protocols

Synthesis of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one

The title compound was obtained as a minor by-product during the synthesis of 4-(dimethylamino)-1-methyl-1,2,4-triazolin-5-one.[2] The primary synthesis involved the hydrolysis of 5-bromo-4-(dimethylamino)-1-methyl-1,2,4-triazolium hexafluorophosphate in a methanol/water mixture.[2] It is proposed that the formation of the 3-bromo derivative resulted from a trace contamination of a 3,5-dibromo compound in the starting material.[2]

X-ray Crystallography

Single-crystal X-ray diffraction data for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one was collected on a Nonius KappaCCD diffractometer.[2] A crystal of suitable size was mounted and maintained at a temperature of 233 K during data collection. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated by a mixture of independent and constrained refinement.[2]

Molecular and Crystal Structure

The molecular structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one reveals that the triazole ring is essentially planar.[1][2] A key feature of the crystal packing is the formation of infinite chains of molecules linked by C—Br···O=C interactions.[1] The Br···O distance of 2.877 (2) Å is noteworthy as it is shorter than the sum of the van der Waals radii, indicating a significant halogen bond.[1] The molecules are arranged in such a way that the triazole rings are parallel to the ac plane.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the synthesis and crystallographic analysis.

Logical Relationship of Intermolecular Interactions

Caption: Key intermolecular interactions leading to crystal packing.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one as a proxy for the unavailable data on this compound. The presented crystallographic data, experimental protocols, and structural analysis offer a solid foundation for researchers working on the development of novel 1,2,4-triazole-based compounds. The understanding of the supramolecular assembly, driven by halogen bonding in this case, is crucial for crystal engineering and the development of solid-state forms with desired physicochemical properties. Further research to obtain the crystal structure of this compound is encouraged to expand the structural database of this important class of heterocycles.

References

The Biological Versatility of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the biological activities of 1,2,4-triazole derivatives, with a focus on their antifungal, antibacterial, and anticancer properties. The document details the mechanisms of action, presents quantitative activity data, outlines key experimental protocols, and visualizes associated signaling pathways and workflows.

Core Biological Activities and Mechanisms of Action

1,2,4-Triazole derivatives demonstrate a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, and anti-inflammatory effects.[1] Their versatility stems from the unique physicochemical properties of the triazole ring, which can engage in various non-covalent interactions with biological targets.[2]

Antifungal Activity

The most well-established mechanism of action for 1,2,4-triazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which alters membrane fluidity and permeability, ultimately inhibiting fungal growth.[2][3]

Anticancer Activity

The anticancer effects of 1,2,4-triazole derivatives are multifaceted, involving the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5] Some derivatives function as aromatase inhibitors, such as letrozole and anastrozole, which are used in the treatment of hormone-dependent breast cancer.[6] Other mechanisms include the inhibition of kinases, carbonic anhydrases, and topoisomerases, as well as interference with DNA and the modulation of apoptotic pathways.[4][5]

Quantitative Biological Data

The following tables summarize the in vitro activity of various 1,2,4-triazole derivatives against fungal, bacterial, and cancer cell lines.

Antifungal Activity

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Benzimidazole-triazole 6b | Candida glabrata | 0.97 | [7] |

| Benzimidazole-triazole 6i | Candida glabrata | 0.97 | [7] |

| Benzimidazole-triazole 6j | Candida glabrata | 0.97 | [7] |

| Thiazolo[4,5-d]pyrimidine hybrid 2a | Candida albicans | 0.06-2 (Excellent) | [8] |

| 1,2,3-Benzotriazin-4-one derivative | Candida albicans | 0.0156-2.0 | [8] |

| 1,2,3-Benzotriazin-4-one derivative | Cryptococcus neoformans | 0.0156-2.0 | [8] |

| Vinyl-1,2,4-triazole 2h | Various Fungi | 0.02-0.04 (mM) | [9] |

Antibacterial Activity

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin analogue 13 | Staphylococcus aureus | 0.25-1 | [1] |

| Ofloxacin analogue 13 | Escherichia coli | 0.25-1 | [1] |

| Clinafloxacin hybrid 14a | MRSA | 0.25 | [1] |

| Clinafloxacin hybrid 14b | MRSA | 0.25 | [1] |

| Clinafloxacin hybrid 14c | MRSA | 0.25 | [1] |

| Vinyl-1,2,4-triazole 2h | Various Bacteria | 0.0002-0.0033 (mM) | [9] |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | Escherichia coli | 0.039 | [10] |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | Staphylococcus aureus | 0.156 | [10] |

Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine derivative TP6 | Murine melanoma (B16F10) | 41.12 | [11] |

| Pyridine derivative TP1 | Murine melanoma (B16F10) | 58.21 | [12] |

| Pyridine derivative TP2 | Murine melanoma (B16F10) | 51.15 | [12] |

| Pyridine derivative TP3 | Murine melanoma (B16F10) | 48.23 | [12] |

| Propan-1-one derivative 7e | MCF-7 (Breast) | 4.7 | [4] |

| Propan-1-one derivative 7e | HeLa (Cervical) | 2.9 | [4] |

| Propan-1-one derivative 7e | A549 (Lung) | 9.4 | [4] |

| Butane-1,4-dione derivative 10a | MCF-7 (Breast) | 6.43 | [4] |

| Butane-1,4-dione derivative 10a | HeLa (Cervical) | 5.6 | [4] |

| Phosphonate derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [13] |

| Phosphonate derivative 8 | A-549 (Lung) | 21.25 | [13] |

| Phosphonate derivative 8 | MCF-7 (Breast) | 18.06 | [13] |

| Phosphonate derivative 8 | MDA-MB-231 (Breast) | 16.32 | [13] |

Experimental Protocols

Synthesis of 1,2,4-Triazole Derivatives: A General Workflow

The synthesis of 1,2,4-triazole derivatives can be achieved through various classical and modern methods. Classical approaches include the Pellizzari and Einhorn-Brunner reactions, which often require high temperatures.[14] More contemporary methods utilize microwave-assisted synthesis, which can offer higher yields and shorter reaction times. A generalized workflow for the synthesis is depicted below.

Example Protocol: Microwave-Assisted Synthesis

-

Reactant Mixture: Combine equimolar amounts of the appropriate starting materials (e.g., 3-amino-1,2,4-triazole and a substituted aldehyde) with a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., xylene or toluene) in a microwave-safe reaction vessel.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified temperature and time. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

-

Purification: Wash the collected solid with a suitable solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.[15]

-

Preparation of Inoculum: Prepare a standardized fungal inoculum suspension from a fresh culture according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium (e.g., RPMI-1640).

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A standard antifungal drug (e.g., fluconazole) should be tested in parallel.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Reading Results: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[12]

Conclusion

1,2,4-triazole derivatives represent a highly valuable and versatile class of compounds with a wide array of biological activities. Their established antifungal efficacy, coupled with their emerging potential as antibacterial and anticancer agents, underscores their importance in drug discovery and development. The information presented in this guide, including quantitative data, detailed experimental protocols, and pathway visualizations, provides a solid foundation for researchers and scientists working to explore and expand the therapeutic applications of this remarkable heterocyclic scaffold. Further research into the structure-activity relationships and the elucidation of specific molecular targets will undoubtedly lead to the development of novel and more potent 1,2,4-triazole-based therapeutic agents.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicine.dp.ua [medicine.dp.ua]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. benchchem.com [benchchem.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. benchchem.com [benchchem.com]

- 14. pnrjournal.com [pnrjournal.com]

- 15. protocols.io [protocols.io]

- 16. atcc.org [atcc.org]

Tautomeric Landscape of 3-Bromo-5-methyl-1H-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomeric Forms of 3-Bromo-5-methyl-1H-1,2,4-triazole

Prototropic tautomerism in asymmetrically substituted 1,2,4-triazoles leads to the existence of different isomers that can interconvert through the migration of a proton. For this compound, three potential annular tautomers can be envisaged: the 1H, 2H, and 4H forms. The relative stability of these tautomers is governed by the electronic effects of the bromo and methyl substituents, as well as by the medium (solvent polarity, solid state).

An In-depth Technical Guide to 3-Bromo-5-methyl-1H-1,2,4-triazole: Synthesis, Properties, and Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal and synthetic chemistry. The document details its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and discusses its historical context and potential biological significance based on the known activities of the broader 1,2,4-triazole class of compounds.

Core Compound Properties

This compound is a substituted triazole with the molecular formula C₃H₄BrN₃. Its core structure consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, substituted with a bromine atom and a methyl group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrN₃ | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 26557-90-4 | --INVALID-LINK-- |

| Molecular Weight | 161.99 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| InChI Key | BMTIGKUJWSEHHI-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive public spectral database for this specific compound is limited, Table 2 outlines the expected and reported spectral features.

| Spectroscopic Technique | Data |

| Mass Spectrometry (MS) | A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, showing a molecular ion peak consistent with the molecular weight. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data would be required for full structural elucidation. |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic peaks for N-H, C-H, C=N, and C-N bonds of the triazole ring. |

Discovery and History

Synthesis of this compound

While a specific literature procedure for the synthesis of this compound is not prominently documented, a highly probable and chemically sound method is the diazotization of 3-amino-5-methyl-1H-1,2,4-triazole followed by a Sandmeyer-type bromination. This common and reliable transformation in heterocyclic chemistry allows for the conversion of an amino group to a bromine atom.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step, one-pot reaction starting from the commercially available 3-amino-5-methyl-1H-1,2,4-triazole.

Detailed Experimental Protocol

This protocol is a general procedure based on well-established Sandmeyer reactions on heterocyclic amines. Researchers should perform their own optimization and safety assessments.

Materials:

-

3-amino-5-methyl-1H-1,2,4-triazole

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-methyl-1H-1,2,4-triazole (1.0 eq) in a solution of hydrobromic acid and water at room temperature.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Bromination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Biological Activity and Mechanism of Action

While there is a substantial body of research on the biological activities of 1,2,4-triazole derivatives, specific studies on this compound are not widely reported in the public domain. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous clinically used drugs.

General Biological Activities of 1,2,4-Triazoles

Derivatives of 1,2,4-triazole have been shown to exhibit a broad spectrum of pharmacological activities, including:

-

Antifungal: Many commercial antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole scaffold.

-

Anticancer: Certain substituted 1,2,4-triazoles have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory: Some derivatives have shown potential as anti-inflammatory agents.

-

Anticonvulsant: The triazole ring is also found in some anticonvulsant medications.

Postulated Mechanism of Action: Antifungal Activity

The primary mechanism of action for many antifungal 1,2,4-triazole drugs is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane.

Conclusion

This compound is a halogenated heterocyclic compound with potential for further investigation in medicinal and materials chemistry. While detailed historical and biological data for this specific molecule are scarce, its synthesis is achievable through well-established chemical transformations. The known biological activities of the 1,2,4-triazole scaffold suggest that this compound could serve as a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and biological profile.

Unlocking the Therapeutic Potential of 3-Bromo-5-methyl-1H-1,2,4-triazole: A Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1][2][3][4] The subject of this technical guide, 3-Bromo-5-methyl-1H-1,2,4-triazole, represents a versatile building block for the synthesis of novel therapeutic agents. Its bromine atom provides a reactive handle for various chemical modifications, enabling the exploration of diverse chemical spaces and the development of new drug candidates. This document outlines potential research avenues for this compound, focusing on anticancer and antimicrobial applications, and provides a framework for its synthesis, derivatization, and biological evaluation.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

| Property | Value |

| Molecular Formula | C₃H₄BrN₃ |

| Molecular Weight | 161.99 g/mol |

| Physical Form | Solid |

| CAS Number | 26557-90-4 |

Potential Research Area 1: Anticancer Drug Discovery

The 1,2,4-triazole nucleus is a well-established pharmacophore in oncology.[5] Derivatives of this scaffold have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other key cellular processes. The bromine atom on this compound serves as a crucial starting point for the synthesis of diverse derivatives with potential as anticancer agents.

Synthetic Strategy: Leveraging this compound as a Scaffold

A key application of this compound is its use in cross-coupling reactions to introduce various aryl and heteroaryl substituents. This allows for the creation of a library of compounds that can be screened for anticancer activity. A general synthetic workflow is proposed below.

Caption: Synthetic workflow for generating anticancer drug candidates.

Quantitative Data from Related 1,2,4-Triazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Di-arylated 1,2,4-triazoles | MCF-7 (Breast) | 4.8 | [6] |

| 1,5-Disubstituted 1,2,4-triazoles | HeLa (Cervical) | Comparable to Combretastatin A-4 | [7] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | SNB-75 (CNS) | PGI of 41.25% at 10 µM | [1] |

| 1,2,3-Triazole derivatives | HT-1080 (Fibrosarcoma) | 15.13 | [8] |

PGI: Percent Growth Inhibition

Experimental Protocols: A Generalized Approach

Synthesis of 3-Aryl-5-methyl-1H-1,2,4-triazole Derivatives (Suzuki Coupling):

-

To a solution of this compound (1 mmol) in a suitable solvent (e.g., 1,4-dioxane/water) is added the corresponding arylboronic acid (1.2 mmol).

-

A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 3 mmol) are added to the mixture.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified time (typically 12-24 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-methyl-1H-1,2,4-triazole derivative.

In Vitro Anticancer Activity Screening (MTT Assay):

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48-72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Research Area 2: Antimicrobial Drug Discovery

The 1,2,4-triazole moiety is also a key component of many antimicrobial agents.[9][10][11] The structural versatility of this compound makes it an attractive starting point for the development of novel antibacterial and antifungal compounds.

Proposed Mechanism of Action

Many 1,2,4-triazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron in the active site of the enzyme, leading to its inhibition.

Caption: Proposed antifungal mechanism of action for 1,2,4-triazoles.

Quantitative Data from Related 1,2,4-Triazole Derivatives

The antimicrobial potential of derivatives from this compound can be estimated by examining the activity of similar compounds.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 | [9] |

| 1,2,4-Triazole-3-thione derivatives with diarylsulfone moiety | B. cereus | 8 | [9] |

| Clinafloxacin-triazole hybrids | Methicillin-resistant S. aureus (MRSA) | 0.25 | [9] |

Experimental Protocols: A Generalized Approach

Synthesis of Thioether Derivatives:

-

To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF) is added a thiol (1.1 mmol) and a base (e.g., K₂CO₃, 2 mmol).

-

The reaction mixture is stirred at room temperature or heated as required for a specified time.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent to afford the pure thioether derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

A serial dilution of the synthesized compounds is prepared in a 96-well microtiter plate with a suitable broth medium.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its reactive bromine atom allows for the facile synthesis of a wide range of derivatives that can be explored for various biological activities, with a particular emphasis on anticancer and antimicrobial applications. Future research should focus on the synthesis of a diverse library of compounds derived from this core structure and their subsequent screening against a broad panel of cancer cell lines and microbial strains. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features responsible for biological activity and in guiding the optimization of lead compounds. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds will be essential for their advancement as potential clinical candidates.

References

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-methyl-1H-1,2,4-triazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-5-methyl-1H-1,2,4-triazole as a versatile building block in the synthesis of biologically active compounds. The protocols detailed below are based on established methodologies for the functionalization of similar brominated triazole scaffolds and are intended to serve as a guide for the development of novel therapeutics.

Application Notes

This compound is a key heterocyclic synthon in medicinal chemistry, primarily utilized for the synthesis of substituted 1,2,4-triazole derivatives. The 1,2,4-triazole moiety is a prevalent feature in numerous FDA-approved drugs and clinically investigated compounds, exhibiting a wide range of biological activities including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Key Applications:

-

Kinase Inhibitors: The 1,2,4-triazole scaffold is a common core in the design of kinase inhibitors. By coupling various aryl or heteroaryl moieties at the 3-position of this compound, libraries of compounds can be synthesized and screened for inhibitory activity against a range of kinases implicated in cancer and other diseases.

-

GPCR Ligands: Functionalization of the triazole core can lead to the development of potent and selective ligands for G-protein coupled receptors (GPCRs). For instance, derivatives of 1,2,4-triazole have been investigated as antagonists for receptors like the gonadotropin-releasing hormone receptor.[4]

-

Anticancer Agents: Di-arylated 1,2,4-triazoles, synthesized from brominated triazole precursors, have demonstrated significant anticancer activity. These compounds can induce apoptosis in cancer cells, highlighting the potential of this compound as a starting point for the development of novel oncology therapeutics.

-